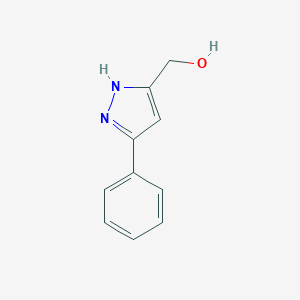

(5-フェニル-1H-ピラゾール-3-イル)メタノール

説明

The compound "(5-phenyl-1H-pyrazol-3-yl)methanol" and its derivatives are of significant interest due to their applications in various fields, including pharmaceuticals and agrochemicals. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a phenyl group attached to the pyrazole ring, which can influence the physical, chemical, and biological properties of the molecule .

Synthesis Analysis

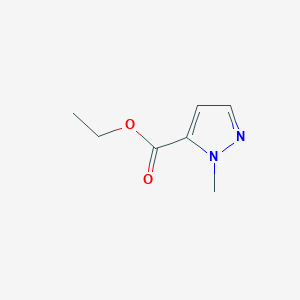

The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds were characterized using IR, 1H NMR, HRMS, and X-ray crystal diffraction, with some structures further confirmed by 13C NMR . Another example includes the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals using a slow solvent evaporation technique, indicating the versatility of methods available for synthesizing pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, isomeric intermediates were unambiguously confirmed by X-ray crystal structure analysis, and the differentiation of these isomers was achieved using 1H NMR chemical shifts . The crystal structure of another derivative, (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified, providing insights into the spatial arrangement of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, which can be used to further modify the structure and properties of the compound. The study of these reactions is crucial for the development of new compounds with desired characteristics. For instance, the biological evaluation of certain pyrazole derivatives showed that they could suppress lung cancer cell growth through cell cycle arrest and autophagy, indicating the potential for these compounds to be used in cancer therapy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques. For example, the dielectric properties of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were investigated, revealing that the dielectric constant decreased with increasing frequency of the applied field, and the compound exhibited both endothermic and exothermic reactions upon thermal analysis . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, can be correlated with computational calculations to understand the electronic structure and chemical reactivity of the compounds .

科学的研究の応用

医薬品化学

ピラゾール部分は、幅広い薬理作用を持つ化合物に含まれることから、医薬品化学において重要な骨格です。 “(5-フェニル-1H-ピラゾール-3-イル)メタノール”誘導体は、様々な生体標的に結合するように設計でき、疾患に対する治療薬の開発につながります .

創薬

創薬において、“(5-フェニル-1H-ピラゾール-3-イル)メタノール”のピラゾール環は、その生物活性のためにしばしば利用されています。 これは、効力と安全性プロファイルが改善された新しい治療薬の開発のための基本構造として役立ちます .

農薬化学

ピラゾール誘導体は、その除草剤および殺虫剤の特性により、農薬化学で使用されています。 これらは、作物を害虫や病気から保護する化合物を作り出すために合成することができ、農業生産性の向上に貢献しています .

配位化学

配位化学において、“(5-フェニル-1H-ピラゾール-3-イル)メタノール”は、様々な金属と錯体を形成する配位子として作用することができます。 これらの錯体は、触媒、材料科学、および生物系モデルとして応用されています .

有機金属化学

ピラゾール環は、水素化や炭素-炭素結合形成などの触媒プロセスに役立つ有機金属化合物に組み込むことができます。 これは、複雑な有機分子の合成に影響を与えます .

リーシュマニア症およびマラリアに対する活性

“(5-フェニル-1H-ピラゾール-3-イル)メタノール”のいくつかの誘導体は、強力なリーシュマニア症およびマラリアに対する活性を示します。 これらの化合物は、これらの熱帯病に対する新しい治療薬としての可能性を評価するために合成および評価することができます .

作用機序

Target of Action

Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, a molecular simulation study of a pyrazole derivative showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that pyrazole derivatives can potentially affect the raf–mek–erk cascade, which is intimately involved in the regulation of cell cycle progression and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of similar pyrazole derivatives have been studied .

Result of Action

Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .

Action Environment

It’s known that the supramolecular environment, especially in the self-assembly of pyrazole derivatives, can affect their properties .

特性

IUPAC Name |

(3-phenyl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRIGBFLNPXQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303824 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179057-19-3 | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1H-pyrazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)